molecular formula C5H6OS B042098 2-Methoxythiophene CAS No. 16839-97-7

2-Methoxythiophene

Cat. No.: B042098
CAS No.: 16839-97-7
M. Wt: 114.17 g/mol
InChI Key: OKEHURCMYKPVFW-UHFFFAOYSA-N
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Description

2-Methoxythiophene is an organic compound with the molecular formula C5H6OS. It is a derivative of thiophene, characterized by the presence of a methoxy group (-OCH3) attached to the second carbon of the thiophene ring. This compound is known for its applications in various chemical processes and is a colorless liquid at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxythiophene can be synthesized through several methods. One common approach involves the reaction of 2-bromothiophene with sodium methoxide in methanol. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the methoxy group .

Industrial Production Methods: In industrial settings, this compound is often produced through the same nucleophilic substitution method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves controlling the temperature, reaction time, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxythiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxythiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals with potential therapeutic effects.

    Industry: It is used in the production of polymers and other functional materials.

Comparison with Similar Compounds

  • 2-Methylthiophene
  • 3-Methoxythiophene
  • 2-Methoxythiophenol
  • Thiophene

Comparison: 2-Methoxythiophene is unique due to the presence of the methoxy group at the second position, which significantly influences its reactivity and chemical properties. Compared to 2-Methylthiophene, the methoxy group in this compound makes it more reactive in electrophilic substitution reactions. Similarly, 3-Methoxythiophene has the methoxy group at a different position, leading to different reactivity patterns .

Properties

IUPAC Name

2-methoxythiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS/c1-6-5-3-2-4-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEHURCMYKPVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168559
Record name 2-Methoxythiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16839-97-7
Record name 2-Methoxythiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16839-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxythiophene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxythiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxythiophene
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Synthesis routes and methods

Procedure details

2-Methoxythiophene was prepared by the procedures described in H. A. Keeystra et aL, Tetrahedron, 1992, 48, 3633. Thus, a solution of sodium methoxide in methanol was prepared by adding sodium (2.12 g, 92.2 mmol) to methanol (14 ml). 2-Bromothiophene (10 g, 61.3 mmol) was added while maintaining reflux. Cuprous bromide (0.88 g, 6.1 mmol) was added and the mixture was maintained at reflux for 5.5 hours. A solution of sodium cyanide (3 g, 61.3 mmol) in water (30 ml) was added at 20-25° C. under vigorous stirring. The mixture was stirred until all solids dissolved, extracted with hexane, dried (Na2SO4), and concentrated to dryness. Distillation (90° C., 80 mm Hg) gave 2-methoxythiophene (5.35 g, 76%) as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
[Compound]
Name
Cuprous bromide
Quantity
0.88 g
Type
reactant
Reaction Step Four
Quantity
3 g
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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